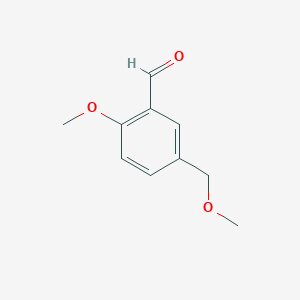

![molecular formula C10H12F3NO B3163257 N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine CAS No. 883540-01-0](/img/structure/B3163257.png)

N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine

Descripción general

Descripción

“N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine” is a chemical compound. It is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new aromatic diamine with a trifluoromethyl pendent group, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, was successfully synthesized in two steps from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor family, has been investigated using thermoanalytical techniques and evolved gas analysis performed with thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS .Aplicaciones Científicas De Investigación

Environmental Fate and Analytical Detection

Research on related compounds, such as phenoxy acids and their derivatives, offers insights into environmental monitoring, degradation pathways, and the development of analytical methods for detecting environmental contaminants. For example, studies on phenoxy herbicides have illuminated their sorption behaviors in soils and aquatic environments, highlighting the importance of understanding chemical interactions within ecosystems to manage pollution and assess ecological risks (Werner, Garratt, & Pigott, 2012; Muszyński, Brodowska, & Paszko, 2019).

Biodegradation and Environmental Impact

The environmental impact and biodegradation pathways of brominated flame retardants and related chlorinated compounds have been extensively studied. These investigations shed light on the persistence, bioaccumulation, and toxicological effects of these substances in various environmental matrices, including indoor air, dust, consumer goods, and food products (Zuiderveen, Slootweg, & de Boer, 2020). Understanding these aspects is crucial for evaluating the environmental and health risks of novel compounds.

Therapeutic and Pharmaceutical Development

Phenolic compounds, which share functional groups or chemical motifs with N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine, have been explored for their therapeutic and pharmaceutical potentials. The anti-inflammatory, antioxidant, and neuroprotective properties of various phenolic substances provide a framework for investigating new compounds for potential medical applications (Costa et al., 2012; Srinivasulu et al., 2018).

Industrial Applications and Green Chemistry

The research on derivatives of phenolic compounds and their applications in green chemistry and industrial processes can inform the development of this compound for similar uses. Studies on the extraction of phenolic compounds using environmentally friendly solvents and their role in bioremediation and catalysis highlight the potential of novel chemicals in sustainable practices and technologies (Rente, Paiva, & Duarte, 2021).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as fluoxetine, are known to target the serotonin transporter (sert), inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft .

Mode of Action

This leads to enhanced serotonin signaling .

Biochemical Pathways

Increased serotonin levels can influence various physiological processes, including mood regulation, appetite, and sleep .

Pharmacokinetics

Its physical properties such as melting point (3495° C), boiling point (2615° C at 760 mmHg), and density (12 g/cm^3) are predicted .

Result of Action

If it acts as an ssri, it could lead to increased serotonin levels in the synaptic cleft, potentially influencing mood, appetite, and sleep .

Propiedades

IUPAC Name |

N-methyl-2-[2-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-14-6-7-15-9-5-3-2-4-8(9)10(11,12)13/h2-5,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZNLBWWFAZBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

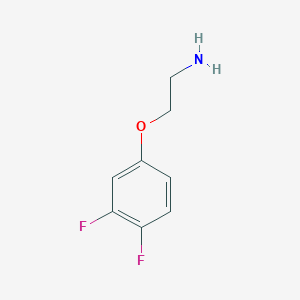

![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)

![[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine](/img/structure/B3163181.png)

![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)

![4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163198.png)

![6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163203.png)

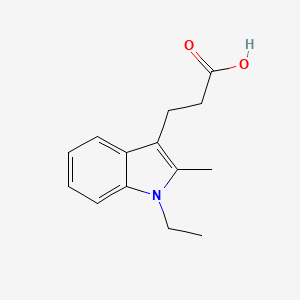

![N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine](/img/structure/B3163205.png)

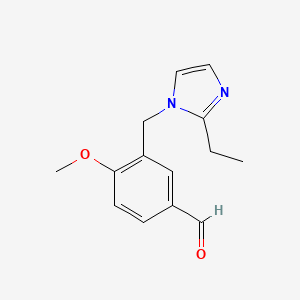

![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)

![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)methyl]piperidine](/img/structure/B3163242.png)

![{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine](/img/structure/B3163270.png)

![{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine](/img/structure/B3163272.png)